2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a nicotinonitrile moiety
Future Directions
The future directions for the study of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” could involve further exploration of its biological activities. For instance, thiadiazole derivatives have shown a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Therefore, “this compound” and its derivatives could be potential candidates for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiadiazole intermediate.
Formation of the Nicotinonitrile Moiety: The final step involves the coupling of the piperidine-thiadiazole intermediate with a nicotinonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties
Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. For instance, the thiadiazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with cellular pathways, such as those involved in cell proliferation or apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Nicotinonitrile Derivatives: These compounds are studied for their potential therapeutic applications.
Uniqueness
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-13(23-19-18-10)15(21)20-7-4-12(5-8-20)22-14-11(9-16)3-2-6-17-14/h2-3,6,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRFNAIJPJQDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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